molecular formula C17H23NO4S B8038561 (2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate

(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate

Cat. No.: B8038561
M. Wt: 337.4 g/mol
InChI Key: WWFPHONPCQANDG-RGAGSJCWSA-N
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Description

(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a diethylamino group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the penta-2,4-dienoate backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system.

    Introduction of the diethylamino group: This step often involves nucleophilic substitution reactions where diethylamine is introduced to the intermediate compound.

    Addition of the phenylsulfonyl group: This is typically done through sulfonylation reactions, where a phenylsulfonyl chloride reacts with the intermediate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where nucleophiles like halides or alkoxides replace the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Saturated penta-2,4-dienoate derivatives.

    Substitution: Various substituted penta-2,4-dienoate derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The conjugated diene system may also participate in electron transfer reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-Ethyl 5-(dimethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate: Similar structure but with dimethylamino group instead of diethylamino.

    (2Z,4E)-Ethyl 5-(diethylamino)-2-(methylsulfonyl)penta-2,4-dienoate: Similar structure but with methylsulfonyl group instead of phenylsulfonyl.

Uniqueness

(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both diethylamino and phenylsulfonyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

(2Z,4E)-Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is an organic compound notable for its unique structural features, which include a diethylamino group and a phenylsulfonyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H23_{23}N O4_{4}S
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 1015037-88-3

The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its functional groups:

  • Phenylsulfonyl Group : Known to interact with enzymes and proteins, potentially inhibiting their activity.
  • Diethylamino Group : Enhances membrane permeability, facilitating intracellular access to targets.
  • Conjugated Diene System : May participate in electron transfer reactions contributing to its biological effects.

Biological Activities

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the phenylsulfonyl group may enhance the compound's ability to target cancer cells effectively by inhibiting specific enzymes involved in tumor growth.
  • Anti-inflammatory Properties :
    • Research suggests that such compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. This activity is likely linked to its ability to disrupt microbial cell membranes.

Study 1: Anticancer Potential

A study conducted on similar sulfonamide derivatives demonstrated that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase due to enzyme inhibition.

Study 2: Anti-inflammatory Effects

In vitro assays showed that derivatives containing the diethylamino group significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing chronic inflammatory conditions.

Study 3: Antimicrobial Activity

Research examining the antimicrobial effects revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
(2Z,4E)-Ethyl 5-(dimethylamino)-2-(phenylsulfonyl)penta-2,4-dienoateDimethylamino groupAnticancer
(2Z,4E)-Ethyl 5-(diethylamino)-2-(methylsulfonyl)penta-2,4-dienoateMethylsulfonyl groupAnti-inflammatory

The comparison highlights how variations in functional groups can influence biological activity while maintaining similar core structures.

Properties

IUPAC Name

ethyl (2Z,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3/b14-10+,16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFPHONPCQANDG-RGAGSJCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C=C(/C(=O)OCC)\S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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